molecular formula C14H21N3O5S B15118455 ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15118455
M. Wt: 343.40 g/mol
InChI Key: ADWJXYFJLBTQMO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring, a piperidine moiety, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring formation.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction. This step requires the use of piperidine and suitable electrophilic intermediates.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of acid catalysts to promote the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiadiazine derivatives with altered functional groups.

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives:

    Similar Compounds: Other thiadiazine derivatives with different substituents on the ring or different ester groups.

    Uniqueness: The presence of the piperidine moiety and the specific ester group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-(2-oxo-2-piperidin-1-ylethyl)-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C14H21N3O5S/c1-3-22-14(19)12-9-17(23(20,21)15-11(12)2)10-13(18)16-7-5-4-6-8-16/h9H,3-8,10H2,1-2H3

InChI Key

ADWJXYFJLBTQMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)N2CCCCC2

Origin of Product

United States

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